methyl 4-(pyridin-4-yloxy)benzoate methyl 4-(pyridin-4-yloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 33349-55-2
VCID: VC11989548
InChI: InChI=1S/C13H11NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-9H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

methyl 4-(pyridin-4-yloxy)benzoate

CAS No.: 33349-55-2

Cat. No.: VC11989548

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(pyridin-4-yloxy)benzoate - 33349-55-2

Specification

CAS No. 33349-55-2
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name methyl 4-pyridin-4-yloxybenzoate
Standard InChI InChI=1S/C13H11NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-9H,1H3
Standard InChI Key LALQQTJUNORQEC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2

Introduction

Methyl 4-(pyridin-4-yloxy)benzoate, also known as benzoic acid, 4-(4-pyridinyloxy)-, methyl ester, is an organic compound with the CAS number 33349-55-2 and the molecular formula C13H11NO3 . This compound is characterized by its methyl ester functional group attached to a benzoate, with a pyridin-4-yloxy substituent. The presence of the pyridine ring enhances its potential for biological activity and interaction with various biological targets.

Synthesis Methods

While specific synthesis methods for methyl 4-(pyridin-4-yloxy)benzoate are not widely documented, similar compounds are often synthesized through reactions such as esterification or etherification. These methods typically involve the reaction of a benzoic acid derivative with a pyridine derivative in the presence of a catalyst.

Biological Activities and Potential Applications

Although specific biological activities of methyl 4-(pyridin-4-yloxy)benzoate are not extensively reported, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of pyridine and benzoate have been studied for their antimicrobial and anticancer properties . The presence of the pyridine ring in such compounds often enhances their interaction with biological targets.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(pyridin-4-yloxy)benzoatePyridin-4-yloxy substituentPotential biological activity due to pyridine ring
Methyl 4-(pyridin-3-yloxy)benzoatePyridin-3-yloxy substituentDifferent biological activity profile
Methyl 4-hydroxybenzoateHydroxyl group instead of pyridineCommonly used as a preservative

Future Research Directions

Future research on methyl 4-(pyridin-4-yloxy)benzoate could focus on exploring its biological activities, particularly in the context of antimicrobial and anticancer properties. Additionally, its potential as a starting material in chemical syntheses could be further investigated.

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